molecular formula C16H20N2O2 B6978301 N-(2-hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide

N-(2-hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide

Cat. No.: B6978301
M. Wt: 272.34 g/mol
InChI Key: SZXVNNYSCRPKOL-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide is an organic compound with a complex structure that includes a pyrrole ring, a hydroxyphenyl group, and a carboxamide functional group

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(20,13-8-5-4-6-9-13)12-18(3)15(19)14-10-7-11-17(14)2/h4-11,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXVNNYSCRPKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=CC=CN1C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-hydroxy-2-phenylpropylamine and 1-dimethylpyrrole-2-carboxylic acid.

    Amide Formation: The amine group of 2-hydroxy-2-phenylpropylamine reacts with the carboxylic acid group of 1-dimethylpyrrole-2-carboxylic acid to form the amide bond. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for aromatic substitution.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: Potential use as a pharmacophore in drug design due to its structural features.

    Biochemical Studies: Used in studying enzyme interactions and inhibition mechanisms.

Industry:

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

  • N-(2-Hydroxy-2-phenylpropyl)-N-methylpyrrole-2-carboxamide
  • N-(2-Hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-3-carboxamide

Uniqueness:

  • Structural Differences: The presence of the dimethyl group on the pyrrole ring and the specific positioning of the hydroxyphenyl group make N-(2-hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide unique.
  • Reactivity: The compound’s unique structure influences its reactivity and interaction with other molecules, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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